molecular formula C10H13NO3 B3113477 3-Ethoxy-4-methoxybenzaldehyde oxime CAS No. 1956-36-1

3-Ethoxy-4-methoxybenzaldehyde oxime

Cat. No. B3113477
CAS RN: 1956-36-1
M. Wt: 195.21 g/mol
InChI Key: FVYXOGUMKIMTAT-YRNVUSSQSA-N
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Description

3-Ethoxy-4-methoxybenzaldehyde oxime is a chemical compound with the CAS Number: 1956-36-1 . It has a molecular weight of 195.22 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of isovanillin with sodium hydroxide, tetrabutylammonium fluoride, and ethyl bromide . The reaction is stirred at 25°C for 4 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 . The InChI key is YVIGBTMSQOERJX-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Ethoxy-4-methoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .


Physical And Chemical Properties Analysis

The melting point of this compound is 98 °C . The predicted boiling point is 298.5±30.0 °C and the predicted density is 1.09±0.1 g/cm3 .

Scientific Research Applications

Crystal Structures and Hydrogen-Bonding Patterns

  • Crystal Structures and Hirshfeld Surfaces Analysis: Research has examined the crystal structures of various methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime, 2,3-dimethoxybenzaldehyde oxime, 4-dimethoxybenzaldehyde oxime, and 2,5-dimethoxybenzaldehyde oxime. These studies reveal different conformations and hydrogen-bonding patterns, offering insights into the molecular arrangements and potential applications in crystallography and materials science (Gomes et al., 2018).

Biodistribution and Radiosynthesis

  • Radiosynthesis and Biodistribution Studies: Novel prosthetic groups, including fluorinated aldehyde-containing groups, have been conjugated with cyclic RGD peptides. These studies focus on the biodistribution and tumor uptake in mice, providing valuable information for developing radiotracers and imaging agents in medical research (Glaser et al., 2008).

Chemical Reactions and Interactions

  • Chemical Properties and Reactions: Investigations have been conducted on the rate and equilibrium constants for the hydrolysis and isomerization of oximes of p-methoxybenzaldehyde. Such research contributes to a deeper understanding of the chemical behavior of these compounds, which is crucial for synthetic chemistry applications (O'ferrall & O'Brien, 2004).

Vibrational Dynamics and Spectroscopy

  • Vibrational Dynamics Analysis: Studies have been carried out to assess the dynamics of methoxybenzaldehyde and ethoxybenzaldehyde derivatives in the solid state. This involves using INS spectroscopy combined with periodic DFT calculations, which can be pivotal in the field of material sciences and molecular physics (Ribeiro-Claro et al., 2021).

Synthesis and Applications in Catalysis

  • Catalytic Applications and Synthesis Studies: There is ongoing research in synthesizing and analyzing the properties of various compounds derived from methoxybenzaldehyde oximes. These studies often explore their potential use in catalysis and the synthesis of other chemical compounds (Dikusar & Kozlov, 2007).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information pictograms indicate a warning with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

3-Ethoxy-4-methoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases . This suggests potential future directions in the field of neuroinflammatory disease research.

properties

IUPAC Name

(NE)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXOGUMKIMTAT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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